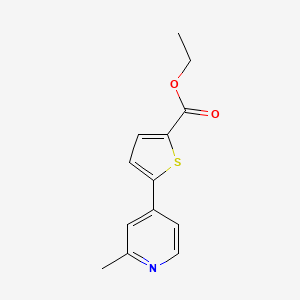
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is a chemical compound with a molecular weight of 247.32 . It is a derivative of thiophene, a five-membered heterocyclic compound that has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis
The InChI code for Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is 1S/C13H13NO2S/c1-3-16-13 (15)12-5-4-11 (17-12)10-8-9 (2)6-7-14-10/h4-8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Enaminones, such as Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate are often synthesized and characterized for various applications. For instance, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is one such example, highlighting the potential for creating novel compounds with specific properties (Tang Li-jua, 2015).
Fluorescence and Photophysical Properties
- Derivatives of thiophene-carboxylates, like 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, have been studied for their fluorescence properties, indicating potential applications in optical and electronic materials (Alexey Smeyanov et al., 2017).
Antimicrobial Evaluation
- Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate analogues, like ethyl 2-(4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, have been synthesized and evaluated for antimicrobial properties, suggesting potential in pharmaceutical research (YN Spoorthy et al., 2021).
Heterocyclization Reactions
- Compounds like ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate have been used in heterocyclization reactions to produce various derivatives, indicating a role in the synthesis of complex organic molecules (A. Khodairy et al., 2011).
One-Pot Synthesis Methods
- Research has been conducted on one-pot synthesis methods involving thiophene-carboxylate derivatives, showcasing efficient ways to synthesize complex molecules (Xiao-qing Li et al., 2014).
Novel Compound Synthesis
- Novel compounds, like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, have been synthesized for their potential applications in medicinal chemistry (S. M. Gomha et al., 2017).
Novel Synthesis Techniques
- Research into novel synthesis techniques for thiophene-carboxylate derivatives has been conducted, suggesting the versatility of these compounds in synthetic chemistry (D. W. Rangnekar et al., 1991).
Propriétés
IUPAC Name |
ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-6-7-14-9(2)8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWQLKJZVYSTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



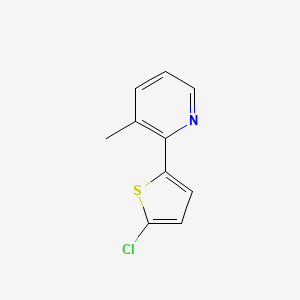
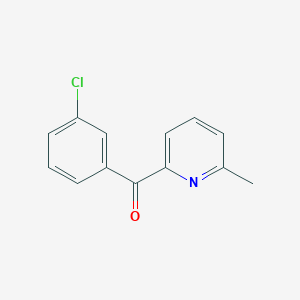
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
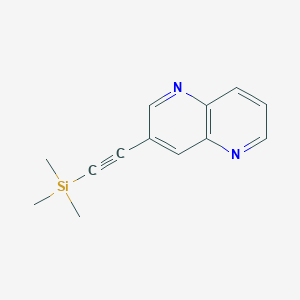
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
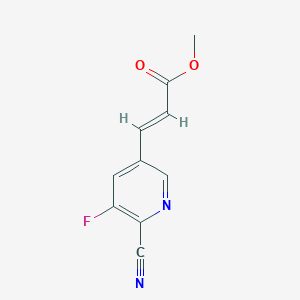

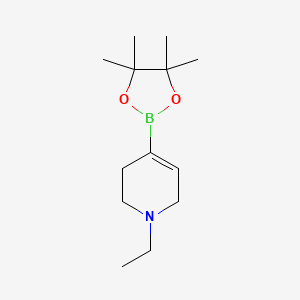
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)

![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
